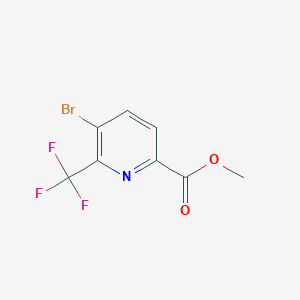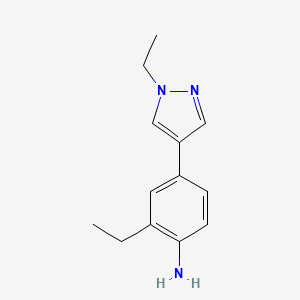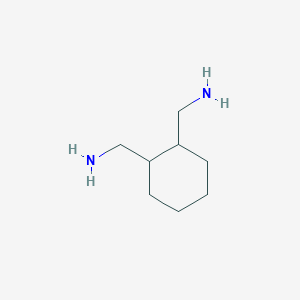![molecular formula C16H16ClN3 B13891664 4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13891664.png)
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a phenyl group at the 6-position contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane under basic conditions to form ethyl 2-cyano-3-(1,3-dioxolane) propionate. This intermediate undergoes ring-closing reactions with formamidine acetate and subsequent hydrochloric acid hydrolysis to yield 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. Finally, chlorination of this intermediate with a chlorinating reagent produces the target compound .
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing waste and cost. A notable method involves the condensation of specific intermediates under catalytic conditions, followed by cyclization and chlorination steps. This approach ensures high selectivity and efficiency, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom at the 4-position makes the compound susceptible to nucleophilic aromatic substitution reactions.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves reagents like sodium methoxide or potassium tert-butoxide under reflux conditions.
Suzuki Coupling: Utilizes palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate in an aqueous or organic solvent.
Major Products Formed
Biaryl Derivatives: Formed through Suzuki coupling reactions, these derivatives are valuable intermediates in pharmaceutical synthesis.
Substituted Pyrimidines: Result from nucleophilic aromatic substitution reactions, often used in further synthetic applications.
科学的研究の応用
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: Serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory disorders.
Biological Studies: Used in studying cell signaling pathways and molecular interactions due to its ability to inhibit specific kinases.
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of various therapeutic agents, including anticancer and anti-inflammatory drugs.
作用機序
The compound exerts its effects primarily through inhibition of kinase enzymes. By binding to the ATP-binding site of kinases, it prevents phosphorylation of target proteins, thereby disrupting signaling pathways essential for cell proliferation and survival. This mechanism is particularly effective in targeting cancer cells, leading to apoptosis and reduced tumor growth .
類似化合物との比較
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the phenyl and isobutyl groups, resulting in different chemical properties and applications.
2,4-dichlorothieno[3,2-d]pyrimidine: Contains a thieno ring instead of a pyrrole ring, used in antitumor medications.
4-chloro-2-methylthieno[3,2-d]pyrimidine: Another thieno derivative with applications in medicinal chemistry.
Uniqueness
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinase targets. This makes it a valuable compound in the development of targeted therapies for cancer and other diseases .
特性
分子式 |
C16H16ClN3 |
|---|---|
分子量 |
285.77 g/mol |
IUPAC名 |
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H16ClN3/c1-10(2)8-14-18-13-9-12(11-6-4-3-5-7-11)19-15(13)16(17)20-14/h3-7,9-10,19H,8H2,1-2H3 |
InChIキー |
LTXUWCOGPBNODT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)
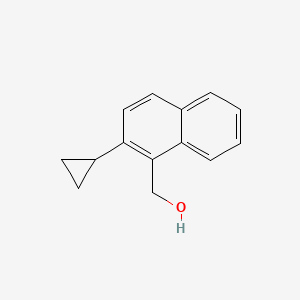
![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
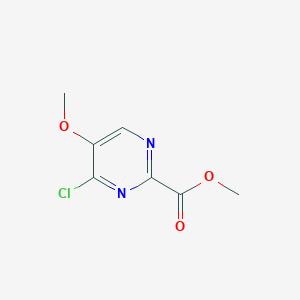
![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
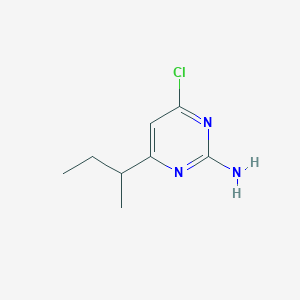
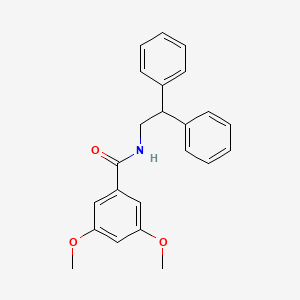
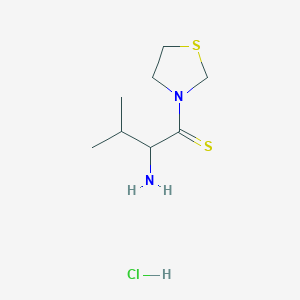
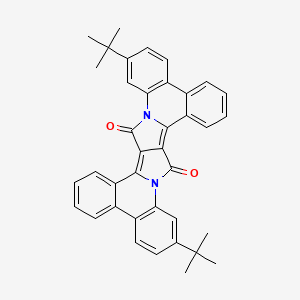
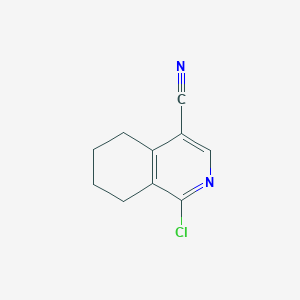
![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)
